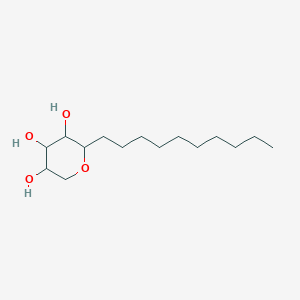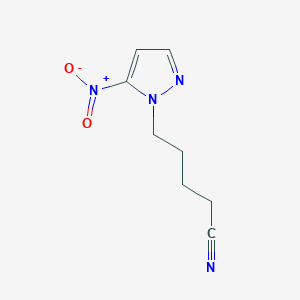
Phosphinic acid, (2-methoxyphenyl)-, 4-nitrophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic acid, (2-methoxyphenyl)-, 4-nitrophenyl ester is an organic compound that belongs to the class of phosphinic acid esters. This compound is characterized by the presence of a phosphinic acid group bonded to a 2-methoxyphenyl group and a 4-nitrophenyl group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, (2-methoxyphenyl)-, 4-nitrophenyl ester typically involves the esterification of phosphinic acid derivatives with appropriate phenolic compounds. One common method involves the reaction of 2-methoxyphenylphosphinic acid with 4-nitrophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, (2-methoxyphenyl)-, 4-nitrophenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aminophenyl derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrophenyl ester moiety, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted phosphinic acid esters depending on the nucleophile used.
Scientific Research Applications
Phosphinic acid, (2-methoxyphenyl)-, 4-nitrophenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other phosphinic acid derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a prodrug or in drug delivery systems.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of phosphinic acid, (2-methoxyphenyl)-, 4-nitrophenyl ester involves its interaction with molecular targets through its functional groups. The phosphinic acid moiety can participate in coordination with metal ions or enzymes, while the nitrophenyl group can undergo redox reactions. These interactions can modulate biological pathways and chemical processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Phosphinic acid, phenyl-, 4-nitrophenyl ester
- Phosphinic acid, (2-methoxyphenyl)-, phenyl ester
- Phosphinic acid, (4-nitrophenyl)-, phenyl ester
Uniqueness
Phosphinic acid, (2-methoxyphenyl)-, 4-nitrophenyl ester is unique due to the presence of both a methoxy group and a nitro group on the phenyl rings. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
CAS No. |
84062-34-0 |
|---|---|
Molecular Formula |
C13H11NO5P+ |
Molecular Weight |
292.20 g/mol |
IUPAC Name |
(2-methoxyphenyl)-(4-nitrophenoxy)-oxophosphanium |
InChI |
InChI=1S/C13H11NO5P/c1-18-12-4-2-3-5-13(12)20(17)19-11-8-6-10(7-9-11)14(15)16/h2-9H,1H3/q+1 |
InChI Key |
URUJTUZASQWWPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1[P+](=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


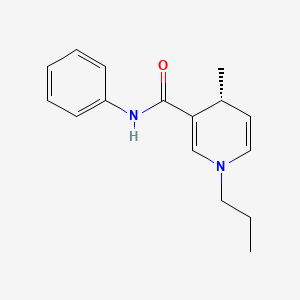
![9a,10-Dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14408016.png)
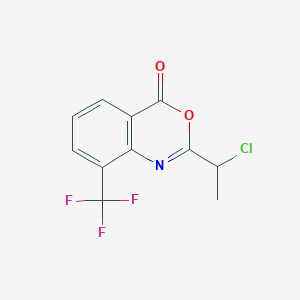

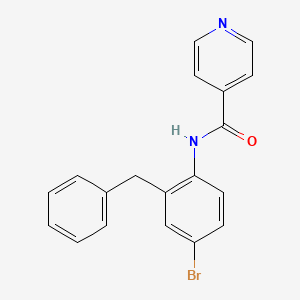

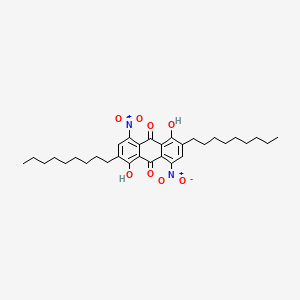
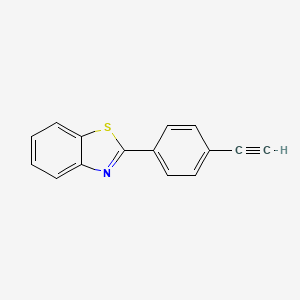
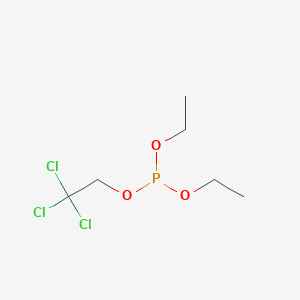
![5a-Hydroxy-3b,4a,5,5a-tetrahydrofluorantheno[2,3-b]oxiren-5-yl acetate](/img/structure/B14408059.png)
![Silane, trimethyl[(3,5,5-trimethyl-1,3-cyclohexadien-1-yl)oxy]-](/img/structure/B14408060.png)
